physical properties of 8-Methoxy-5-methyl-chromen-2-one
physical properties of 8-Methoxy-5-methyl-chromen-2-one
An In-Depth Technical Guide to the Physicochemical Profiling of 8-Methoxy-5-methyl-chromen-2-one
As drug development professionals and synthetic chemists look toward naturally derived scaffolds for novel therapeutics, benzopyrone derivatives have emerged as highly privileged structures. Among these, 8-Methoxy-5-methyl-chromen-2-one (also known as 8-methoxy-5-methylcoumarin) stands out. Originally identified as a secondary metabolite in species such as Bothriocline laxa[1], this compound serves as a critical precursor in the formal (3+3)-annulation synthesis of complex pyranocoumarins, including the biologically active bothrioclinin [1].
To utilize this scaffold effectively in pharmacodynamic studies or synthetic scale-ups, researchers must possess a rigorous understanding of its physical properties. This whitepaper provides a comprehensive, self-validating framework for the physicochemical characterization of 8-Methoxy-5-methyl-chromen-2-one (CAS: 36651-80-6) [2].
Fundamental Physicochemical Data Summary
Before initiating bench-level characterization, it is essential to establish the baseline theoretical and empirical properties of the molecule. The presence of the electron-donating methoxy group at the C-8 position and the steric bulk of the methyl group at the C-5 position significantly alter the electron density of the parent coumarin core, impacting its solubility, melting point, and spectral behavior [3].
| Property | Value |
| IUPAC Name | 8-Methoxy-5-methyl-2H-chromen-2-one |
| CAS Registry Number | 36651-80-6 |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molar Mass | 190.19 g/mol |
| Topological Polar Surface Area (TPSA) | 39.3 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 3 |
| Predicted LogP (Lipophilicity) | ~2.1 |
| General Appearance | Colorless to white crystalline solid |
Thermodynamic Profiling: Melting Point & Thermal Stability
The Causality of the Method: Standard capillary melting point apparatuses are insufficient for rigorous drug development because they cannot detect polymorphic transitions or quantify the enthalpy of fusion (ΔH_fus). Because substituted coumarins are prone to crystallizing in multiple polymorphic forms depending on the precipitation solvent, Differential Scanning Calorimetry (DSC) is mandatory. DSC provides a self-validating thermodynamic profile; the sharpness of the endothermic peak acts as an internal control for the compound's purity.
Self-Validating DSC Protocol:
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Calibration: Run an Indium standard (Tm = 156.6 °C) to validate the temperature and heat flow calibration of the DSC instrument.
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Sample Preparation: Accurately weigh 2.0 to 3.0 mg of 8-Methoxy-5-methyl-chromen-2-one into a standard aluminum DSC pan.
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Sealing: Crimp the pan with a pinhole lid. Causality: The pinhole prevents pressure buildup from trace residual solvents (like water or ethanol) which could artificially suppress the melting point via plasticization.
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Thermal Method: Equilibrate the sample at 25 °C. Ramp the temperature at a strict rate of 10 °C/min up to 200 °C under a continuous dry nitrogen purge (50 mL/min).
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Data Analysis: Integrate the primary endothermic peak to determine the onset temperature (true melting point) and the area under the curve (enthalpy of fusion). A secondary, smaller endotherm prior to the main melt indicates the presence of a metastable polymorph.
Photophysical Characterization: UV-Vis and Fluorescence
The Causality of the Method: Coumarins are inherently fluorescent due to their highly conjugated benzopyrone system [4]. The addition of the C-8 methoxy group acts as an auxochrome. The lone pair of electrons on the oxygen atom participates in resonance with the aromatic ring, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This causes a bathochromic (red) shift in both absorption and emission spectra compared to the parent coumarin.
Photophysical excitation-emission pathway for 8-methoxy-5-methylcoumarin.
Self-Validating Spectrofluorometric Protocol:
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Solvent Selection: Prepare a 10 μM stock solution in spectroscopic-grade ethanol. Causality: Polar protic solvents stabilize the excited intramolecular charge transfer (ICT) state, yielding highly reproducible quantum yield measurements.
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Blanking: Run a baseline correction using pure ethanol in a quartz cuvette (1 cm path length) to subtract solvent Raman scattering.
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Absorption Scan: Scan from 200 nm to 500 nm to identify the exact λ_max (typically near 320 nm for 8-methoxy derivatives).
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Emission Scan: Set the excitation monochromator to the empirically determined λ_max. Scan the emission from 350 nm to 600 nm. The presence of a single, smooth Gaussian emission peak validates the absence of fluorescent impurities.
Structural Elucidation: NMR Spectroscopy
The Causality of the Method: While physical properties like melting point and fluorescence confirm bulk purity and behavior, Nuclear Magnetic Resonance (NMR) is required to validate the exact regiochemistry of the methyl and methoxy substitutions. The C-3 and C-4 protons of the lactone ring provide a diagnostic AB spin system that confirms the intact benzopyrone core [1].
Self-Validating NMR Protocol:
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Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is non-polar enough to dissolve the compound fully while preventing the solvent-exchange issues seen with protic deuterated solvents.
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Acquisition: Acquire a ¹H NMR spectrum at a minimum of 400 MHz.
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Signal Verification (Internal Logic):
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Locate the TMS peak at exactly 0.00 ppm to validate the chemical shift calibration.
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Identify the sharp singlet near δ 2.4 ppm (integrating to 3H), corresponding to the C-5 methyl group.
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Identify the sharp singlet near δ 3.9 ppm (integrating to 3H), corresponding to the C-8 methoxy group.
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Confirm the lactone doublets (J ≈ 9.5 Hz) typically found between δ 6.2 and δ 8.0 ppm. The large coupling constant is a geometric validation of the cis-alkene in the rigid pyran ring.
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Integrated Characterization Workflow
To ensure total scientific integrity, the aforementioned protocols should not be executed in isolation. They form a sequential, self-validating loop. Thermodynamic analysis confirms bulk purity, photophysics confirms electronic structure, and NMR confirms atomic connectivity.
Standardized physicochemical characterization workflow for coumarins.
References
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Brønsted Acid-Catalyzed Formal (3+3)-Annulation of Propargylic (Aza)-para-Quinone Methides with 4-Hydroxycoumarins and 1,3-Dicarbonyl Compounds The Journal of Organic Chemistry - ACS Publications URL:[Link]
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Naturally-occurring coumarin derivatives. Part 15. New 5-alkylcoumarins and chromones from Bothriocline laxa Phytochemistry (Elsevier) URL:[Link]
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Coumarin Synthesis Mechanism and Optical Properties BYJU'S Chemistry URL: [Link]
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Coumarin - Physical and Chemical Properties Grokipedia URL: [Link]
